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Compound of Interest

Compound Name:
2,2,2-Trifluoroethyl (3-

nitrophenyl)carbamate

CAS No.: 403-99-6

Cat. No.: B1340561

Get Quote

4-Fluoro-3-nitroaniline, identified by CAS Number 403-99-6, is a highly functionalized aromatic

compound that has emerged as a crucial intermediate in modern organic synthesis.[1][2][3] Its

structure, featuring an aniline ring substituted with a fluorine atom and a nitro group, offers a

unique combination of reactivity and electronic properties.[1] This makes it an invaluable

building block for creating complex molecular architectures, particularly within the

pharmaceutical, agrochemical, and dye industries.[2][4] For researchers and scientists in drug

development, the strategic incorporation of the 4-fluoro-3-nitrophenyl moiety can impart

desirable pharmacological characteristics, including enhanced metabolic stability and target

binding affinity.[5]

This guide provides a comprehensive technical overview of 4-fluoro-3-nitroaniline, moving from

its fundamental physicochemical and spectral properties to its synthesis, biological significance,

and key experimental applications. The content is structured to deliver not just data, but

actionable, field-proven insights for professionals engaged in the intricate process of drug

discovery.
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4-Fluoro-3-nitroaniline typically presents as a yellow to light brown crystalline powder.[6] Its key

physical and chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of 4-Fluoro-3-nitroaniline

Property Value Source(s)

CAS Number 364-76-1 [7]

Molecular Formula C₆H₅FN₂O₂ [8]

Molecular Weight 156.11 g/mol [7]

Appearance Yellow or gold powder [8]

Melting Point 94-96 °C [7]

Boiling Point 331.3 °C at 760 mmHg [2]

Flash Point 91 °C (195.8 °F) - closed cup [7]

Density ~1.45 g/cm³ [2]

Water Solubility Insoluble [2]

IUPAC Name 4-fluoro-3-nitroaniline [8]

SMILES C1=CC(=C(C=C1N)[O-])F [8]

InChIKey
LLIOADBCFIXIEU-

UHFFFAOYSA-N
[8]

Nuclear Magnetic Resonance (NMR) Spectral Data
The structural elucidation of 4-fluoro-3-nitroaniline and its derivatives relies heavily on NMR

spectroscopy. The electron-donating amino group (-NH₂) and the electron-withdrawing nitro (-

NO₂) and fluoro (-F) groups create a distinct and predictable pattern in both ¹H and ¹³C NMR

spectra.[6]

Table 2: ¹H NMR Spectral Data for 4-Fluoro-3-nitroaniline
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Proton
Assignment

Chemical Shift
(δ) in CDCl₃
(ppm)

Multiplicity
Coupling
Constant (J) in
Hz

Source

H-2 ~7.43 dd
J(H,H) = 2.6,

J(H,F) = 4.5
[6]

H-5 ~6.90 ddd

J(H,H) = 8.9,

J(H,H) = 2.6,

J(H,F) = 1.2

[6]

H-6 ~7.15 t
J(H,H) = 8.9,

J(H,F) = 8.9
[6]

-NH₂ ~4.05 br s - [6]

Note: Chemical shifts are approximate and can vary based on solvent and concentration. 'dd'

denotes a doublet of doublets, 'ddd' a doublet of doublet of doublets, 't' a triplet, and 'br s' a

broad singlet.

Synthesis and Purification
The most prevalent and commercially viable method for synthesizing 4-fluoro-3-nitroaniline is

the electrophilic nitration of p-fluoroaniline under anhydrous conditions.[9][10] This approach

avoids the low yields reported in earlier literature, making it suitable for both laboratory and

industrial-scale production.[10]

Experimental Protocol: Synthesis via Nitration of p-
Fluoroaniline
This protocol describes a robust, self-validating method for the laboratory-scale synthesis of 4-

fluoro-3-nitroaniline. The causality behind the experimental choices, such as low temperature

and anhydrous conditions, is critical for success. Low temperatures are essential to control the

exothermic nitration reaction and prevent the formation of unwanted byproducts. Anhydrous

conditions maximize the yield by preventing side reactions.[10]

Materials:
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p-Fluoroaniline

Concentrated Sulfuric Acid (H₂SO₄, 100%)

Concentrated Nitric Acid (HNO₃, 100%)

Ice

Concentrated Ammonia Solution

Cold, Dilute Hydrochloric Acid (HCl) for purification

Procedure:

Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by

slowly adding a stoichiometric amount of 100% HNO₃ to a calculated volume of 100%

H₂SO₄. This mixture should be pre-cooled in an ice bath.

Dissolution of Starting Material: In the main reaction vessel, dissolve p-fluoroaniline in 100%

H₂SO₄. The amount of sulfuric acid should be sufficient to ensure complete dissolution and

maintain a stirrable mixture.

Nitration Reaction: Cool the solution of p-fluoroaniline in an ice/salt bath to between 0-10 °C.

Slowly add the pre-cooled nitrating mixture dropwise to the reaction vessel, ensuring the

internal temperature does not exceed 10 °C. Vigorous stirring is crucial during the addition.

Reaction Completion: After the addition is complete, allow the reaction to stir at the

controlled temperature for approximately one hour to ensure completion.

Work-up and Isolation: Carefully pour the reaction mixture onto a large volume of crushed

ice. This quenches the reaction and precipitates the product. Neutralize the resulting acidic

solution by the slow addition of a concentrated ammonia solution until it becomes alkaline.

Filtration and Washing: Collect the precipitated orange crude product by vacuum filtration.

Wash the solid thoroughly with cold water to remove residual salts.

Purification: For higher purity, the crude product can be stirred with cold, dilute hydrochloric

acid. This step protonates the desired aniline, separating it from non-basic impurities. The
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mixture is filtered, and the filtrate is then made alkaline with ammonia to re-precipitate the

purified 4-fluoro-3-nitroaniline.[10]

Drying: The final product is collected by filtration, washed with water, and dried under

vacuum.
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Caption: Workflow for the synthesis of 4-fluoro-3-nitroaniline.
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Applications in Drug Discovery and Medicinal
Chemistry
The true value of 4-fluoro-3-nitroaniline for drug developers lies in its utility as a versatile

synthon. Its functional groups can be readily modified to construct more complex molecules

with specific biological activities.

Role as a Precursor to Bioactive Scaffolds
While direct applications of 4-fluoro-3-nitroaniline are limited, its structural motifs are found in

precursors to several classes of therapeutic agents. The substituted nitroaniline framework is

particularly relevant in the development of nonsteroidal antiandrogens and kinase inhibitors.

Antiandrogen Analogs: First-generation nonsteroidal antiandrogens such as Nilutamide and

Bicalutamide are built upon a substituted 3-(trifluoromethyl)-4-nitroaniline core.[1][9] Although

not identical, the synthesis of these drugs highlights the established importance of the

trifluoromethyl-nitroaniline scaffold in targeting the androgen receptor, a key driver in prostate

cancer.[11] The synthetic strategies used for these drugs provide a validated roadmap for

how structures like 4-fluoro-3-nitroaniline can be elaborated into potent receptor antagonists.

Kinase Inhibitors: The 4-fluoroaniline moiety is a well-established "hinge-binding" fragment in

a vast number of kinase inhibitors, including Lapatinib and Gefitinib.[5] The aniline nitrogen

forms critical hydrogen bonds within the ATP-binding site of kinases like EGFR. The fluorine

atom can enhance binding affinity and improve metabolic stability.[5] Synthetic routes often

start with a functionalized fluoroaniline, such as 4-fluoro-3-nitroaniline, which is then

elaborated into the final inhibitor. The nitro group can be reduced to an amine, which can

then be used in coupling reactions to build the core of the inhibitor.

Potential Biological Activity and Mechanisms of Action
Inhibition of Cytochrome P450 (CYP) Enzymes: There is evidence that 4-fluoro-3-nitroaniline,

like other aniline derivatives, may act as an inhibitor of Cytochrome P450 (CYP) enzymes.[9]

These enzymes are central to the metabolism of a majority of clinically used drugs.[12]

Inhibition of CYP isoforms (e.g., CYP3A4, CYP2C9) can lead to significant drug-drug

interactions, altering the pharmacokinetics of co-administered therapies and potentially causing

adverse events.[13][14] The mechanism can be reversible (competitive or non-competitive) or
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irreversible (mechanism-based), where a reactive metabolite forms a covalent bond with the

enzyme, rendering it permanently inactive.[13][15] For any new chemical entity derived from

this starting material, a thorough CYP inhibition screening is a critical step in preclinical

development.

Role as a Precursor for Monoamine Oxidase (MAO) Inhibitors: The 4-fluoro-3-nitroaniline

scaffold can serve as a starting point for the synthesis of Monoamine Oxidase (MAO) inhibitors.

[6] MAOIs are a class of drugs used in the treatment of depression and neurodegenerative

diseases like Parkinson's.[16][17] They function by blocking the MAO enzyme, which is

responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine,

and dopamine.[16][18] By inhibiting MAO, these drugs increase the concentration of these

neurotransmitters in the synaptic cleft, enhancing neurotransmission.[17] A synthetic route

would involve the chemical modification of the amino and nitro groups of 4-fluoro-3-nitroaniline

to create a pharmacophore capable of binding to the MAO active site.
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Caption: Mechanism of Monoamine Oxidase (MAO) Inhibitors.
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Key Experimental Protocol: In Vitro CYP450
Inhibition Assay
To evaluate the potential for drug-drug interactions, a standardized in vitro CYP450 inhibition

assay is essential. This protocol provides a self-validating framework to determine the IC₅₀

value (the concentration of an inhibitor required to reduce enzyme activity by 50%) of a test

compound like 4-fluoro-3-nitroaniline against key human CYP isoforms.

Objective: To determine the inhibitory potential of 4-fluoro-3-nitroaniline on the five major

human CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Materials:

Pooled Human Liver Microsomes (HLM)

Test Compound (4-fluoro-3-nitroaniline) dissolved in a suitable solvent (e.g., DMSO)

NADPH regenerating system (e.g., NADPH-A, NADPH-B)

Incubation Buffer (e.g., Potassium Phosphate Buffer, pH 7.4)

CYP-specific probe substrates and their corresponding known inhibitors (positive controls)

(see table below)

Acetonitrile with an internal standard (for reaction termination)

96-well incubation plates, LC-MS/MS system

Table 3: Probe Substrates and Positive Controls for CYP Inhibition Assay
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CYP Isoform Probe Substrate
Metabolite
Measured

Positive Control
Inhibitor

CYP1A2 Phenacetin Acetaminophen α-Naphthoflavone

CYP2C9 Diclofenac 4'-Hydroxydiclofenac Sulfaphenazole

CYP2C19 S-Mephenytoin
4'-

Hydroxymephenytoin
Ticlopidine

CYP2D6 Dextromethorphan Dextrorphan Quinidine

CYP3A4 Midazolam 1'-Hydroxymidazolam Ketoconazole

Procedure:

Preparation of Solutions: Prepare serial dilutions of the test compound (e.g., 8

concentrations from 0.1 to 100 µM) and the positive control inhibitors in the incubation buffer.

Pre-incubation: In a 96-well plate, add the HLM, incubation buffer, and the test compound (or

positive control, or vehicle control). Allow this mixture to pre-incubate at 37°C for 5-10

minutes.

Initiation of Reaction: Add the CYP-specific probe substrate to each well to initiate the

metabolic reaction.

Main Incubation: Immediately add the NADPH regenerating system to start the enzymatic

process. Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring

the reaction is in the linear range.

Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.

The acetonitrile precipitates the microsomal proteins.

Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the

supernatant to a new plate for analysis.

LC-MS/MS Analysis: Quantify the amount of the specific metabolite formed in each well

using a validated LC-MS/MS method.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1340561?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Calculate the percent inhibition for each concentration of the test compound

relative to the vehicle control. Plot the percent inhibition against the logarithm of the test

compound concentration and fit the data to a four-parameter logistic equation to determine

the IC₅₀ value.

Safety and Handling
4-Fluoro-3-nitroaniline is classified as harmful if swallowed and can cause skin and eye

irritation.[19][20] Subchronic toxicology studies in rats have shown that high doses can lead to

alterations in the hematopoietic system, characteristic of hemolytic anemia.[6] It may also

induce methemoglobinemia, a condition where hemoglobin is unable to effectively release

oxygen to body tissues.[20]

Handling Precautions:

Use in a well-ventilated area or a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,

safety goggles, and a lab coat.[7]

Avoid breathing dust. Use a dust mask or respirator if necessary.

Keep away from heat, open flames, and strong oxidizing agents.[2]

Store in a tightly closed container in a cool, dry place.[2]

Conclusion
4-Fluoro-3-nitroaniline (CAS 403-99-6) is more than a simple chemical intermediate; it is a

strategic building block for the synthesis of complex, biologically active molecules. Its value is

demonstrated by the structural similarity of its core to precursors of established

pharmaceuticals, particularly in the fields of oncology and neurology. A thorough understanding

of its synthesis, reactivity, and potential biological interactions, such as the inhibition of CYP450

enzymes, is paramount for its effective use in drug discovery. The protocols and data

presented herein provide a robust foundation for researchers and scientists to leverage the

unique properties of this compound, enabling the rational design and development of the next

generation of therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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